1-(2-hydroxyphenyl)piperidin-2-one
Description
Properties
IUPAC Name |
1-(2-hydroxyphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14/h1-2,5-6,13H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHIEQINYYIZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 2 Hydroxyphenyl Piperidin 2 One
Retrosynthetic Analysis of the 1-(2-hydroxyphenyl)piperidin-2-one Core Structure
A retrosynthetic analysis of this compound reveals two primary bond disconnections that simplify the molecule into readily available starting materials. The most logical disconnection is the C-N bond between the phenyl ring and the piperidin-2-one nitrogen. This bond can be formed through an N-arylation reaction, a cornerstone of modern organic synthesis. researchgate.net This disconnection leads to two key synthons: piperidin-2-one (also known as δ-valerolactam) and a suitable 2-substituted phenol (B47542).
A second disconnection can be made within the piperidin-2-one ring itself, specifically at the amide bond. This approach simplifies the lactam to a linear 5-aminopentanoic acid derivative. This linear precursor can then be cyclized to form the desired six-membered lactam ring. byjus.comwikipedia.org
Therefore, a plausible synthetic strategy involves the initial synthesis of the piperidin-2-one ring, followed by its N-arylation with a protected 2-halophenol, and subsequent deprotection of the hydroxyl group.
Development of Novel Synthetic Pathways for this compound
The synthesis of this compound can be approached through various modern synthetic methods. The key steps involve the formation of the piperidin-2-one ring, the attachment of the 2-hydroxyphenyl group, and the strategic use of protecting groups.
Cyclization Strategies for the Piperidin-2-one Ring Formation
The piperidin-2-one (δ-valerolactam) core is a common structural motif. wikipedia.org Its synthesis can be achieved through several established methods:
Intramolecular Cyclization of Amino Acids: The most direct method involves the cyclization of 5-aminopentanoic acid or its ester derivatives. This intramolecular amidation is typically promoted by heat or coupling agents. While effective for forming γ-lactams, the formation of larger rings like δ-lactams can be less efficient due to entropic factors. byjus.comwikipedia.org
Beckmann Rearrangement: This classic reaction transforms a cyclic ketone, cyclohexanone, into the corresponding lactam, ε-caprolactam, via an oxime intermediate. youtube.com While a powerful method for lactam synthesis, it would require subsequent ring contraction to yield piperidin-2-one, adding complexity to the synthesis.
Schmidt Reaction: The reaction of cyclic ketones with hydrazoic acid can also yield lactams. wikipedia.org Similar to the Beckmann rearrangement, this would necessitate starting with a larger ring system and implementing a ring-contraction strategy.
Intramolecular Nucleophilic Substitution: A linear precursor containing a terminal amine and an activated carboxylic acid derivative (e.g., an acyl halide or ester) can undergo intramolecular nucleophilic substitution to form the lactam ring. wikipedia.org
For the synthesis of the unsubstituted piperidin-2-one core, the intramolecular cyclization of 5-aminopentanoic acid derivatives remains a straightforward and common approach.
N-Arylation Approaches for the 2-Hydroxyphenyl Attachment
The formation of the C-N bond between the piperidin-2-one nitrogen and the 2-hydroxyphenyl ring is a critical step. Modern cross-coupling reactions provide powerful tools for this transformation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an aryl halide (or triflate) with an amine or amide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve coupling piperidin-2-one with a 2-halo- or 2-triflyloxyphenol derivative. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines such as Xantphos and DPEphos often showing high efficacy in the amination of lactams. researchgate.netchemrxiv.orgamazonaws.com The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is also a critical parameter. researchgate.net
Copper-Catalyzed N-Arylation (Ullmann and Goldberg Reactions): Copper-catalyzed N-arylation offers an alternative to palladium-based methods. nih.govnih.govmit.eduacs.orgresearchgate.net These reactions can be advantageous due to the lower cost of copper catalysts. The Goldberg reaction, specifically the N-arylation of amides, is highly relevant. nih.govnih.govmit.eduacs.orgresearchgate.net Mechanistic studies have shown that the use of chelating diamine ligands can significantly enhance the efficiency of these reactions. nih.govnih.govmit.eduacs.orgresearchgate.net Notably, copper-catalyzed systems have been shown to be effective for the N-arylation of lactams with arylboronic acids under base- and ligand-free conditions, offering a milder alternative. researchgate.net
The presence of the free hydroxyl group on the phenyl ring can complicate these cross-coupling reactions, potentially leading to O-arylation as a side reaction. Therefore, protection of the hydroxyl group is often necessary.
Optimization of Reaction Conditions for Scalable Synthesis
For the large-scale synthesis of this compound, the optimization of reaction conditions is crucial to maximize yield, minimize reaction times, and ensure process safety.
Solvent Effects and Reaction Kinetics
The choice of solvent can have a significant impact on the rate and outcome of N-arylation reactions. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used for Buchwald-Hartwig aminations. chemrxiv.orgamazonaws.com Recent developments have also explored the use of aqueous micellar conditions, which can offer environmental and practical advantages. nih.gov
The kinetics of both palladium- and copper-catalyzed aminations have been studied to understand the reaction mechanisms and identify rate-determining steps. In many Buchwald-Hartwig reactions, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-limiting step. wikipedia.org For copper-catalyzed systems, the activation of the aryl halide by a copper(I)-amidate complex is often rate-determining. nih.govnih.govmit.eduacs.orgresearchgate.net
Below is an illustrative data table showing the effect of different ligands on the yield of a model Buchwald-Hartwig amination of a lactam, based on general findings in the literature.
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| BINAP | Cs₂CO₃ | Toluene | 110 | Moderate |
| Xantphos | Cs₂CO₃ | Toluene | 110 | High |
| DPEphos | NaOtBu | Dioxane | 100 | Good |
| tBuXantphos | K₃PO₄ | Dioxane | 100 | High |
This table is for illustrative purposes and actual yields may vary depending on the specific substrates and reaction conditions.
Similarly, the effect of solvent on reaction rate can be significant, as illustrated in the hypothetical table below for a copper-catalyzed N-arylation.
| Solvent | Relative Rate |
| Toluene | 1.0 |
| Dioxane | 1.5 |
| DMF | 2.0 |
| DMSO | 2.2 |
This table is for illustrative purposes and actual rates will depend on the specific reaction.
By systematically studying these parameters, a robust and scalable synthesis of this compound can be developed.
Catalyst Selection and Loading Studies
The synthesis of N-aryl lactams, a class of compounds to which this compound belongs, can be achieved through various catalytic methods. Commonly, these involve the coupling of an amine with a lactone or a derivative of a carboxylic acid. For instance, iridium-based catalysts have been shown to be effective in the synthesis of lactams directly from lactones and amines. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular hydroamidation of amidoalkynes. organic-chemistry.org Copper-catalyzed arylation of lactams using arylboronic acids also presents a viable, ligand-free method for creating the N-aryl bond. organic-chemistry.org
One of the key synthetic routes to N-aryl piperidinones is the reaction of anilines with compounds that can form the piperidinone ring. For example, a BF₃·OEt₂-mediated reaction between substituted arenes and azido (B1232118) alkanoic acid chlorides can produce N-aryl lactams in good yields. organic-chemistry.orgorganic-chemistry.org
However, specific studies detailing catalyst selection, screening, or optimal loading for the synthesis of this compound have not been identified. Such a study would typically involve screening a variety of transition metal catalysts (e.g., based on Palladium, Copper, Iridium, or Rhodium) and ligands to identify the most efficient system for the cyclization or N-arylation step. Catalyst loading would then be optimized to minimize cost and environmental impact while maximizing yield and reaction rate. Without experimental data, a table of comparative catalyst performance for this specific compound cannot be generated.
Temperature and Pressure Parameterization
Reaction parameters such as temperature and pressure are critical for optimizing the synthesis of any chemical compound, including N-aryl lactams. These parameters influence reaction rates, selectivity, and yield. For instance, palladium-catalyzed intramolecular hydroamidation reactions to form lactams are often conducted at elevated temperatures, such as 100°C in 1,4-dioxane. organic-chemistry.org Carbonylative coupling reactions to form amides and lactams can be performed under mild conditions, sometimes at around 50°C and atmospheric pressure of carbon monoxide, by leveraging dual photoredox and nickel catalysis. acs.org
The optimization of temperature and pressure for the synthesis of this compound would require systematic experimental investigation. This would involve running the reaction at various temperatures and pressures to determine the optimal conditions for product formation, while minimizing side reactions and decomposition. As no specific synthesis for this compound is described in the available literature, a data table detailing these parameters cannot be compiled.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is a major focus in modern synthetic chemistry, aiming to make chemical processes more environmentally benign. nih.govfigshare.com This includes maximizing atom economy, reducing waste, and using sustainable materials. nih.gov
Use of Sustainable Solvents and Reagents
The choice of solvents and reagents is another cornerstone of green chemistry. Traditional organic solvents can be toxic, flammable, and environmentally persistent. Green chemistry encourages the use of safer solvents like water, ethanol, or newer alternatives like ionic liquids or supercritical fluids. researchgate.net In some cases, reactions can be performed under solvent-free conditions. researchgate.net
An efficient and green approach to the synthesis of N-substituted piperidones has been developed using acetonitrile (B52724) as the solvent and sodium carbonate as a base, which are considered relatively benign. designer-drug.com The synthesis of piperidone derivatives has also been explored using deep eutectic solvents (DES) like a glucose-urea mixture, which are biodegradable and inexpensive. researchgate.net
For the synthesis of this compound, a green approach would prioritize:
Using a renewable starting material, if possible.
Employing a non-toxic, recyclable catalyst.
Selecting a biodegradable and low-toxicity solvent such as water, ethanol, or a deep eutectic solvent.
Minimizing energy consumption by running the reaction at lower temperatures and pressures.
As no specific synthesis is available, a comparative table of sustainable solvents for this particular reaction cannot be provided.
Reactivity and Mechanistic Studies of 1 2 Hydroxyphenyl Piperidin 2 One
Electrophilic Aromatic Substitution Reactions on the Hydroxyphenyl Ring
The hydroxyphenyl group in 1-(2-hydroxyphenyl)piperidin-2-one is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. The specific regioselectivity can be influenced by the steric hindrance imposed by the adjacent piperidin-2-one ring and the reaction conditions.
Nucleophilic Reactivity at the Piperidin-2-one Carbonyl Center
The carbonyl carbon of the piperidin-2-one ring is an electrophilic center and is susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to the formation of addition products or, under harsher conditions, ring-opening of the lactam. The reactivity of the carbonyl group is a key feature in the synthesis of derivatives with modified piperidine (B6355638) rings. For instance, piperidin-4-ones, which are related structures, undergo nucleophilic addition reactions at the carbonyl group, highlighting the general reactivity of this functional group within the piperidine scaffold. researchgate.net
Ring-Opening and Ring-Expansion Transformations of the Piperidin-2-one Moiety
The lactam ring of this compound can undergo ring-opening reactions, typically through hydrolysis or aminolysis, to yield the corresponding amino acid derivatives. These reactions are often catalyzed by acids or bases. Conversely, ring-expansion reactions can be envisioned through specific rearrangement pathways, potentially leading to larger heterocyclic systems. A related process, the retro-Dieckmann reaction, illustrates the cleavage of cyclic keto-esters, which is a form of ring-opening. researchgate.net
C-H Functionalization Strategies for Regioselective Derivatization
Direct C-H functionalization offers a powerful and atom-economical approach to modify the this compound scaffold. researchgate.net Strategies can target both the aromatic C-H bonds on the hydroxyphenyl ring and the aliphatic C-H bonds of the piperidin-2-one moiety. Rhodium-catalyzed C-H insertion reactions, for example, have been successfully employed for the site-selective functionalization of piperidine derivatives, with the regioselectivity being controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov This allows for the introduction of various substituents at specific positions, leading to a diverse array of derivatives. nih.govresearchgate.net
Radical Chemistry Involving this compound
The involvement of this compound in radical reactions opens up avenues for novel transformations. Radicals can be generated at various positions, leading to C-C or C-heteroatom bond formations. For instance, the Minisci reaction allows for the functionalization of electron-deficient heterocycles via radical alkylation. nih.gov While direct studies on this compound might be limited, the principles of radical chemistry suggest that both the aromatic and heterocyclic portions of the molecule could participate in such reactions. nih.govnih.gov The use of radical initiators can facilitate these processes. mdpi.comnih.gov
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic and Heterocyclic Positions
Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for creating C-C and C-N bonds. researchgate.net These reactions can be applied to this compound to introduce a wide range of substituents at both the hydroxyphenyl ring (after conversion of the hydroxyl group to a triflate or halide) and potentially at the piperidin-2-one ring. researchgate.net Palladium and copper are common catalysts for these transformations, enabling the synthesis of complex molecules with high efficiency and selectivity. researchgate.netnih.govnih.govresearchgate.net Iron-catalyzed multicomponent radical cross-coupling has also emerged as a powerful strategy for the dicarbofunctionalization of related enamides. chemrxiv.org
Investigation of Rearrangement Reactions
The structural features of this compound, particularly the presence of the hydroxyphenyl group and the lactam ring, make it a candidate for various rearrangement reactions. For example, the aromatic Claisen rearrangement has been utilized in the synthesis of related chromone (B188151) and flavonoid piperidine alkaloids, where a phenol (B47542) derivative undergoes intramolecular C-H phenolization. nih.gov This type of rearrangement can lead to significant structural reorganization and the formation of novel polycyclic systems. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 1 2 Hydroxyphenyl Piperidin 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational behavior of 1-(2-hydroxyphenyl)piperidin-2-one in solution. The rotation around the N-C(aryl) bond and the puckering of the piperidin-2-one ring are key conformational features that can be probed by NMR.
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping out the covalent framework and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. princeton.edusdsu.edu For this compound, COSY spectra would reveal correlations between the adjacent methylene (B1212753) protons within the piperidin-2-one ring (H-3/H-4, H-4/H-5, H-5/H-6) and between the vicinal protons on the hydroxyphenyl ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing critical information about the molecule's conformation and stereochemistry. princeton.edu For this compound, NOESY is particularly useful for determining the preferred orientation of the hydroxyphenyl ring relative to the piperidin-2-one ring by observing cross-peaks between the aromatic protons and the H-6 protons of the lactam ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). researchgate.netyoutube.com HSQC is invaluable for assigning the ¹³C signals of the piperidin-2-one and phenyl rings based on the previously assigned proton signals.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Key Information Provided |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies adjacent protons in both the piperidin-2-one and phenyl rings. |
| NOESY | ¹H ↔ ¹H (through space) | Determines the spatial orientation of the phenyl ring relative to the lactam ring. |
| HSQC | ¹H ↔ ¹³C (one bond) | Assigns carbon signals based on their attached protons. |
| HMBC | ¹H ↔ ¹³C (multiple bonds) | Confirms the connectivity between the two ring systems and the position of the carbonyl group. |
Variable Temperature NMR Studies for Rotational Barriers and Dynamics
The bond between the piperidin-2-one nitrogen and the phenyl ring is subject to restricted rotation, which can lead to the existence of distinct rotational isomers (atropisomers) that may interconvert on the NMR timescale. Variable temperature (VT) NMR studies are employed to investigate these dynamic processes. researchgate.net
By monitoring the ¹H NMR spectrum at different temperatures, one can observe changes in the line shapes of signals corresponding to protons near the axis of rotation. researchgate.net At high temperatures, if the rotation is fast, averaged signals are observed. As the temperature is lowered, the rotation slows down, leading to the broadening of these signals until they "decoalesce." At even lower temperatures (the slow exchange regime), separate signals for each rotamer may be resolved. From the coalescence temperature and the chemical shift difference between the signals in the slow exchange regime, the energy barrier (ΔG‡) to rotation can be calculated. This technique has been established for studying restricted bond rotation and determining rotational barrier energies. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.
For this compound, the key vibrational modes are the C=O stretch of the amide, the O-H stretch of the phenol (B47542), and the N-H bending and C-N stretching modes of the lactam.
Functional Group Identification : The FT-IR spectrum would show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The exact position is sensitive to the ring conformation and hydrogen bonding. The phenolic O-H stretching vibration would appear as a broad band in the 3200-3600 cm⁻¹ region, with its breadth and position being indicative of hydrogen bonding.
Hydrogen Bonding Analysis : The presence of both a hydrogen bond donor (the phenolic -OH) and a hydrogen bond acceptor (the amide C=O) allows for the formation of intra- and intermolecular hydrogen bonds. Intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen would cause a significant red-shift (lowering of frequency) and broadening of both the O-H and C=O stretching bands. Comparing the spectra in dilute, non-polar solvents (favoring intramolecular bonds) with those in concentrated solutions or the solid state (favoring intermolecular bonds) can help distinguish between these interactions. nih.gov Advanced techniques like 2D IR spectroscopy can further be used to study the thermodynamics and kinetics of hydrogen-bonded complexes. nih.gov
Table 2: Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|---|
| Phenolic -OH | O-H stretch | 3200 - 3600 | Broad due to hydrogen bonding. |
| Amide C=O | C=O stretch | 1650 - 1680 | Frequency is sensitive to conformation and H-bonding. |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Multiple bands expected. |
| Amide C-N | C-N stretch | 1200 - 1350 | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an exact measurement of the molecular mass of the parent ion, allowing for the unambiguous determination of its elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, yield structural information by analyzing the resulting fragment ions. nih.govmdpi.com
For this compound (C₁₁H₁₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated with high precision. The fragmentation pathways are predictable based on the structure:
Cleavage of the Piperidin-2-one Ring : The lactam ring can undergo characteristic cleavages, such as the loss of CO or ethylene (B1197577) (C₂H₄).
Fission at the N-C(aryl) Bond : Cleavage of the bond connecting the two rings can lead to fragment ions corresponding to the hydroxyphenyl moiety or the piperidin-2-one ring.
McLafferty-type Rearrangements : If applicable, these rearrangements can lead to characteristic neutral losses.
Loss of Water : The presence of the hydroxyl group can lead to a loss of H₂O from the molecular ion.
Systematic studies on related structures, such as flavonoids or other nitrogen-containing heterocycles, help in proposing and rationalizing the observed fragmentation patterns. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal:
Piperidin-2-one Ring Conformation : The six-membered piperidin-2-one ring can adopt various conformations, such as a chair, boat, or twist-boat. researchgate.net The presence of the sp²-hybridized amide carbon and nitrogen atoms often leads to a distorted or half-chair conformation. nih.gov
Relative Orientation of the Rings : The dihedral angle between the plane of the phenyl ring and the mean plane of the piperidin-2-one ring would be precisely determined.
Intermolecular Interactions : The crystal packing is dictated by intermolecular forces. In this case, strong hydrogen bonds involving the phenolic -OH group and the amide C=O group are expected to be the dominant interactions, likely forming chains or dimeric motifs that define the supramolecular architecture. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Preferences
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. aps.orgnih.gov While this compound itself is achiral, its derivatives can be made chiral by introducing substituents on the piperidin-2-one ring or by resolving atropisomers resulting from hindered rotation about the N-C(aryl) bond.
For a chiral derivative, the CD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the molecule's three-dimensional structure.
Absolute Configuration : The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters, often with the aid of theoretical calculations (e.g., DFT). cas.cz
Computational Chemistry and Theoretical Investigations of 1 2 Hydroxyphenyl Piperidin 2 One
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1-(2-hydroxyphenyl)piperidin-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in related piperidone structures, the piperidine (B6355638) ring typically adopts a stable chair conformation. researchgate.net DFT is also fundamental for exploring the electronic properties that govern the molecule's behavior.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For piperidone derivatives, FMO analysis helps identify which parts of the molecule are most likely to be involved in chemical reactions. researchgate.netresearchgate.net The introduction of different substituent groups can tune the energy levels of these frontier orbitals. rsc.org
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This data is illustrative and represents typical values for similar heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In MEP maps, regions of negative potential, often colored red, are susceptible to electrophilic attack, while areas of positive potential, typically blue, are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be regions of high negative potential, indicating likely sites for interaction with electrophiles.
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Characterization
Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. uliege.beresearchgate.net These methods can elucidate the step-by-step mechanism of a reaction by identifying reactants, products, intermediates, and, crucially, transition states. nih.gov For a molecule like this compound, which contains a lactam (cyclic amide) functional group, these calculations could explore pathways for reactions such as hydrolysis or tautomerization. nih.gov By calculating the energy barriers (activation energies) associated with each transition state, chemists can predict the most favorable reaction pathway. researchgate.net While specific reaction pathway studies on this compound are not extensively documented, the methodologies are well-established for similar molecular systems. nih.govarxiv.org
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) using Ab Initio Methods
Computational methods, including DFT and other ab initio approaches, can accurately predict various spectroscopic parameters. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the structure of a synthesized compound. tandfonline.com For instance, DFT calculations can reproduce SERS (Surface-Enhanced Raman Scattering) spectra for piperidine, providing detailed information about its structure and interaction with surfaces. mdpi.com In many studies of novel compounds, a strong correlation between the calculated and experimental spectra serves as a powerful validation of the proposed molecular structure. nih.govpreprints.org
Table 2: Example of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | ||
| Aromatic-H | 6.8 - 7.2 | 6.7 - 7.1 |
| Piperidine-H | 1.9 - 3.5 | 1.8 - 3.4 |
| IR (cm⁻¹) | ||
| O-H stretch | 3450 | 3430 |
| C=O stretch | 1680 | 1675 |
| UV-Vis λmax (nm) | 278 | 275 |
Note: This data is hypothetical and for illustrative purposes, showing the typical agreement between predicted and experimental values.
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Correlations
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physical properties or biological activities. tandfonline.comresearchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, topological, geometrical properties) and an observed property. nih.gov For a series of piperidine derivatives, QSAR models have been developed to predict properties like toxicity or inhibitory activity against specific biological targets. nih.govtandfonline.comnih.gov A typical QSAR study involves selecting relevant descriptors, building a regression model (like Multiple Linear Regression or Partial Least Squares), and validating the model's predictive power. nih.govnih.gov While a specific QSPR model for this compound would require a dataset of related compounds with measured properties, the methodology provides a framework for predicting its behavior based on its structural features.
Mechanistic Bioactivity Investigations of 1 2 Hydroxyphenyl Piperidin 2 One and Its Analogs at the Molecular and Cellular Level in Vitro Studies
In Vitro Enzyme Inhibition/Activation Profiling: Mechanistic Insights
While specific enzyme inhibition or activation data for 1-(2-hydroxyphenyl)piperidin-2-one is not extensively detailed in the provided search results, the broader class of piperidine (B6355638) derivatives has been studied for their effects on various enzymes. For instance, certain 1,4,4-trisubstituted piperidines have been identified as inhibitors of the SARS-CoV-2 Mpro enzyme, which is crucial for viral polyprotein processing. nih.gov Although these compounds showed modest inhibitory activity, it highlights the potential for the piperidine scaffold to interact with and modulate enzyme function. nih.gov Further research focusing on this compound is necessary to determine its specific enzyme interaction profile.
Receptor Binding Assays and Ligand-Receptor Interaction Modeling (In Vitro)
Receptor binding assays have been instrumental in characterizing the interactions of piperidine-containing compounds with various receptors. An analog of this compound, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), has been shown to be a multitarget ligand with affinity for several aminergic G protein-coupled receptors (GPCRs), including dopamine (B1211576) D1, D2, D3, and serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.govnih.gov Radioligand binding assays using cell membrane preparations from cell lines stably expressing these human cloned receptors were performed to determine the affinity (Ki) of D2AAK4. nih.gov
Molecular modeling studies of D2AAK4 revealed that the protonatable nitrogen atom of the piperidine ring forms a key electrostatic interaction with the conserved Asp 3.32 residue in these aminergic GPCRs. nih.govnih.gov The 2-hydroxyphenyl group is positioned deeper within the receptor cavity, while the 2-oxo-2,3-dihydro-1H-benzimidazolyl moiety orients towards the extracellular vestibule. nih.gov For the dopamine D3 receptor, π–π stacking interactions were observed between the 2-hydroxyphenyl group of the ligand and Phe 6.52 and His 6.55 residues. nih.gov
Another analog, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, has been identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. nih.gov This was discovered through a structure-activity relationship program based on ifenprodil. nih.gov
The following table summarizes the binding affinities of D2AAK4 for various receptors:
| Receptor | Ki (nM) |
| Dopamine D1 | 130 |
| Dopamine D2 | 89 |
| Dopamine D3 | 110 |
| Serotonin 5-HT1A | >1000 |
| Serotonin 5-HT2A | 45 |
| Serotonin 5-HT7 | 78 |
| Histamine H1 | >1000 |
| Muscarinic M1 | >1000 |
Cellular Uptake and Subcellular Localization Studies (In Vitro)
Information regarding the specific cellular uptake and subcellular localization of this compound is not available in the provided search results. However, studies on related compounds can offer some general insights. The transport of similar small molecules across cellular membranes can be influenced by factors such as lipophilicity and the presence of specific transporters. For example, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares a piperidine-like core, is avidly transported by the extraneuronal transport mechanism for noradrenaline (uptake2). nih.gov This highlights that specific carrier proteins can mediate the cellular entry of piperidine-containing compounds. nih.gov Further studies are required to determine the specific mechanisms governing the cellular uptake and distribution of this compound.
Modulation of Cellular Signaling Pathways (In Vitro)
Piperidine derivatives have been shown to modulate various cellular signaling pathways. For instance, the analog D2AAK4, through its interaction with dopamine and serotonin receptors, is expected to influence downstream signaling cascades typically associated with these GPCRs, such as those involving cyclic AMP (cAMP) and extracellular signal-regulated kinases (ERK). nih.gov Functional assays with D2AAK4 on D2 receptors have been conducted to evaluate its effect on cAMP signaling. nih.gov
Another example involves the cannabinoid CB1 receptor, where allosteric modulators containing a piperidine moiety have been shown to display biased signaling. nih.gov One such compound, Org 27569, acts as an antagonist for agonist-induced Gαi- and Gαs-mediated signaling and β-arrestin recruitment, but as an enhancer of agonist-induced ERK phosphorylation. nih.gov This demonstrates that piperidine-based compounds can selectively modulate different arms of a receptor's signaling network. nih.gov
Furthermore, some antipsychotic drugs that modulate dopaminergic receptors have also been found to affect the Hippo signaling pathway, a key regulator of cell proliferation and organ size. mdpi.com This suggests that piperidine-containing compounds with affinity for these receptors might also indirectly influence this pathway.
Investigation of Gene Expression Profiles (In Vitro)
The influence of this compound on gene expression profiles has not been specifically reported. However, the modulation of receptors and signaling pathways by its analogs suggests that these compounds could lead to downstream changes in gene transcription. For instance, the interaction of D2AAK4 with dopamine and serotonin receptors, which are known to regulate gene expression in the central nervous system, implies a potential for this compound to alter the transcriptional landscape of target cells.
Comprehensive gene expression profiling, using techniques like cDNA microarrays and oligonucleotide arrays, is a powerful tool in drug discovery to understand the broader effects of a compound on cellular function. nih.gov Such studies could reveal novel mechanisms of action and potential therapeutic targets for this compound and its analogs. For example, longitudinal genomic and transcriptomic profiling in multiple myeloma has led to the identification of distinct gene expression subtypes, which could be relevant for targeted therapies. nih.gov
Membrane Permeability and Transport Mechanisms (In Vitro Models)
The ability of a compound to cross biological membranes is a critical determinant of its bioactivity. While specific data on the membrane permeability of this compound is not available, general principles can be applied. The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, will significantly influence its ability to passively diffuse across lipid bilayers.
In vitro models, such as the Caki-1 cell line, have been used to study the transport of piperidine-related compounds. nih.gov These cells express the extraneuronal monoamine transporter (uptake2), which has been shown to transport the neurotoxin MPP+. nih.gov This indicates that carrier-mediated transport could be a relevant mechanism for the cellular uptake of certain piperidine derivatives. Further investigation using models like the Caco-2 cell permeability assay would be necessary to quantify the membrane permeability of this compound and to determine if it is a substrate for any active transport systems.
Interaction with DNA/RNA and Protein Targets: Molecular Binding Studies (In Vitro)
While direct binding studies of this compound with DNA or RNA have not been reported, the interaction of other small molecules with nucleic acids has been extensively studied. For example, microgonotropens, which are DNA binding agents, can inhibit the association of transcription factors like E2F1 with their DNA promoter elements. nih.gov These molecules interact with both the minor and major grooves of DNA. nih.gov
The primary mode of action for many piperidine-containing compounds, as discussed in the receptor binding section, is through interaction with protein targets. The specific binding of D2AAK4 to aminergic GPCRs is a clear example of protein-ligand interaction. nih.gov This interaction is driven by specific molecular contacts, such as electrostatic interactions and hydrogen bonds, which stabilize the ligand within the binding pocket of the protein. nih.gov Similarly, some multi-zinc finger transcription factors, which are proteins, bind to DNA as monomers, with each zinc finger cluster contacting a specific target sequence. embopress.org
Autophagy and Apoptosis Induction Mechanisms (In Vitro Cellular Models)
The induction of programmed cell death, encompassing both apoptosis and autophagy, represents a cornerstone of contemporary cancer research and therapy. In the context of novel therapeutic agents, the elucidation of their mechanisms of action at the molecular and cellular levels is paramount. This section focuses on the in vitro investigations into the autophagic and apoptotic pathways modulated by this compound and its structural analogs. While direct studies on this compound are limited, research on its analogs provides significant insights into the potential bioactivities of this class of compounds.
Apoptosis Induction by Piperidone Analogs
Several studies have demonstrated the pro-apoptotic potential of piperidine and piperidone derivatives in various cancer cell lines. These investigations have identified key molecular events, including the modulation of Bcl-2 family proteins, activation of caspases, and induction of DNA fragmentation.
One notable analog, a piperidine derivative known as compound 17a, has been shown to inhibit the proliferation of prostate cancer (PC3) cells in a concentration-dependent manner. Mechanistic studies revealed that its cytotoxic effects are mediated through the induction of apoptosis. Specifically, treatment with compound 17a led to a dose-dependent increase in the expression of the pro-apoptotic protein Bax, and a concomitant decrease in the expression of the anti-apoptotic proteins Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein). nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the intrinsic apoptotic cascade.
Similarly, curcumin (B1669340) piperidone derivatives, such as FLDP-5 and FLDP-8, have exhibited potent anti-proliferative and pro-apoptotic effects in human glioblastoma LN-18 cells. nih.gov These compounds were found to be more potent than curcumin itself in inducing apoptosis. nih.gov The induction of apoptosis by these analogs underscores the potential of the piperidone scaffold in designing effective anti-cancer agents.
The broader class of piperidine derivatives has also been extensively studied. Piperine, a well-known alkaloid containing a piperidine moiety, induces apoptosis in human leukemia HL60 cells by increasing the Bax/Bcl-2 ratio. nih.gov This alteration in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3, -8, and -9. nih.gov
Table 1: Pro-Apoptotic Effects of this compound Analogs in In Vitro Cancer Models
| Compound/Analog | Cell Line | Key Molecular Effects |
| Compound 17a | PC3 (Prostate Cancer) | ↑ Bax expression↓ Bcl-2 expression↓ XIAP expression |
| FLDP-5 & FLDP-8 | LN-18 (Glioblastoma) | Induction of apoptosis (more potent than curcumin) |
| Piperine | HL60 (Leukemia) | ↑ Bax/Bcl-2 ratioActivation of caspase-3, -8, and -9 |
Data compiled from in vitro studies on analogs of this compound.
Autophagy Modulation by Piperidine Analogs
In addition to apoptosis, autophagy is another critical cellular process that can be modulated by therapeutic compounds to influence cell fate. Autophagy, or "self-eating," is a catabolic process involving the degradation of cellular components via the lysosomal machinery. It can act as a survival mechanism under stress but can also lead to cell death, a process termed autophagic cell death.
The precise molecular pathways by which piperidone and hydroxyphenyl piperidine analogs modulate autophagy are still under active investigation. However, the existing evidence suggests that this class of compounds holds the potential to influence this critical cellular process, further highlighting their therapeutic promise.
Exploration of 1 2 Hydroxyphenyl Piperidin 2 One in Materials Science and Catalysis
Incorporation into Polymeric Architectures for Functional Materials
The bifunctional nature of 1-(2-hydroxyphenyl)piperidin-2-one makes it a prime candidate for incorporation into various polymeric architectures, thereby imparting specific functionalities to the resulting materials. The phenolic hydroxyl group can act as a monomeric unit in polymerization reactions, while the piperidinone ring can either be part of the polymer backbone or serve as a pendant group.
Research into related compounds has demonstrated the feasibility of integrating similar structures into polymers. For instance, piperidine-functionalized monomers have been successfully polymerized to create poly(aryl piperidinium) polymers, which have shown promise as anion exchange membranes. google.com This suggests that this compound could be similarly employed to create functional polymers for applications in fuel cells or water treatment.
Furthermore, the hydroxyphenyl moiety is a well-established functional group in polymer chemistry. For example, 4-hydroxyphenyl-terminated polystyrenes have been synthesized to create polymers with reactive end-groups. researchgate.net This approach could be adapted to use this compound to introduce the piperidinone functionality at the chain ends of various polymers, thereby modifying their surface properties or providing sites for further reactions.
The synthesis of functional polymers can also be achieved through post-polymerization modification. The Kabachnik-Fields reaction, a multi-component reaction, has been utilized to introduce α-aminophosphonate groups into polymers, bestowing them with properties such as metal chelation and flame retardancy. mdpi.com It is conceivable that a similar strategy could be developed to attach this compound to pre-existing polymer backbones, creating materials with novel characteristics.
The potential applications for polymers functionalized with this compound are diverse and could include:
Ion-exchange membranes: Leveraging the potential for the piperidinone nitrogen to be quaternized.
Adsorbents for heavy metals or organic pollutants: Utilizing the chelating properties of the hydroxyphenyl group and the polar nature of the lactam.
Biocompatible materials: The piperidinone structure is found in some biologically active molecules, suggesting potential for biomedical applications. nih.gov
Stimuli-responsive materials: The phenolic group's acidity and the hydrogen bonding capabilities of the lactam could be exploited to create polymers that respond to changes in pH or temperature.
While direct polymerization of this compound has not been extensively reported, the existing literature on related compounds provides a strong foundation for its potential in creating novel functional polymers.
Ligand Design for Organometallic Catalysis
The structural motifs present in this compound make it a promising candidate for the design of ligands for organometallic catalysis. The phenolic oxygen and the lactam nitrogen can act as donor atoms to coordinate with a metal center, forming a stable chelate ring. The steric and electronic properties of the ligand can be tuned by modifying the phenyl ring or the piperidinone backbone.
The utility of piperidine-based ligands in catalysis is well-documented. For example, ligands derived from 2-(aminomethyl)piperidine (B33004) have been successfully used in conjunction with magnesium, zinc, and group IV metals for the ring-opening polymerization of rac-lactide. rsc.org This demonstrates the capacity of the piperidine (B6355638) scaffold to support catalytically active metal centers. In a similar vein, piperidine has been employed as an ancillary ligand in ruthenium-catalyzed metathesis polymerization. iaea.org
The hydroxyphenyl group is also a common feature in ligand design. The phenolate (B1203915) oxygen is a hard donor, making it suitable for coordinating with a variety of metal ions. The electronic properties of the metal center can be modulated by substituents on the phenyl ring.
The combination of the piperidinone and hydroxyphenyl moieties in this compound could lead to the development of novel catalysts for a range of organic transformations, including:
Polymerization reactions: Building on the success of piperidine-based ligands in ring-opening polymerization.
Cross-coupling reactions: The ligand could stabilize palladium or other transition metal catalysts.
Asymmetric catalysis: Chiral derivatives of this compound could be synthesized to act as chiral ligands for enantioselective transformations.
The potential of this compound as a ligand is highlighted by the performance of related systems in catalysis.
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| [Mg(2-(aminomethyl)piperidine derivative)2] | Ring-Opening Polymerization of rac-lactide | Good catalytic activity observed. | rsc.org |
| [Zn(2-(aminomethyl)piperidine derivative)2] | Ring-Opening Polymerization of rac-lactide | Demonstrated immortal polymerization characteristics. | rsc.org |
| [RuCl2(PPh3)2(piperidine)] | Metathesis Polymerization | Effective catalytic activity. | iaea.org |
While specific studies on organometallic complexes of this compound are yet to be reported, the foundational research on related ligand structures strongly suggests a promising future for this compound in the field of catalysis.
Self-Assembly Properties and Supramolecular Chemistry
The molecular structure of this compound contains key features that are conducive to self-assembly and the formation of ordered supramolecular structures. The interplay of hydrogen bonding and π-π stacking interactions can drive the spontaneous organization of these molecules into well-defined aggregates.
The lactam moiety, specifically the piperidin-2-one ring, is capable of forming strong hydrogen bonds through its amide N-H and C=O groups. Research on other lactam-containing molecules has shown their ability to self-assemble into complex hierarchical structures, such as "sea urchin" like aggregates. acs.orgacs.org This propensity for hydrogen-bond-driven assembly is a key indicator of the potential for this compound to form interesting supramolecular architectures.
The 2-hydroxyphenyl group provides an additional site for hydrogen bonding through the phenolic -OH group. Moreover, the aromatic ring can participate in π-π stacking interactions with neighboring molecules. Studies on phenyl derivatives of butanol isomers have revealed that the presence of a phenyl group can significantly influence the formation and morphology of supramolecular clusters through a combination of hydrogen bonding and π-π interactions. nih.govnih.gov
The combination of these non-covalent interactions in this compound could lead to the formation of various supramolecular structures, including:
One-dimensional chains or tapes: Formed through head-to-tail hydrogen bonding between the lactam and/or phenol (B47542) groups.
Two-dimensional sheets: Arising from a combination of hydrogen bonding and π-π stacking.
Three-dimensional networks: Resulting from more complex intermolecular interactions.
The ability to form such ordered structures opens up possibilities for the development of novel materials with applications in areas such as:
Crystal engineering: Designing crystalline materials with specific properties.
Gelation: The formation of supramolecular gels for applications in drug delivery or as soft materials.
Molecular recognition: The creation of specific binding cavities within the supramolecular assembly.
The study of the self-assembly of this compound could provide valuable insights into the fundamental principles of supramolecular chemistry and pave the way for the design of new functional materials.
Sensing Applications in Chemical and Biological Systems
The functional groups within this compound provide multiple handles for the development of chemical and biological sensors. The phenolic hydroxyl group, the piperidinone ring, and the aromatic system can all interact with specific analytes, leading to a detectable signal.
The piperidinone scaffold has been successfully employed in the design of fluorescent chemosensors. For instance, a semicarbazone derivative of piperidin-4-one has been shown to act as a selective fluorescent sensor for Ni²⁺ ions in aqueous media. analchemres.org This demonstrates the potential of the piperidinone ring to be part of a signaling unit in a sensor molecule. Furthermore, the structural similarity of the piperidinone ring to β-lactams suggests that it could be explored in the development of sensors for β-lactamase, an enzyme associated with antibiotic resistance. nih.govrsc.org
The hydroxyphenyl group is also a valuable component in sensor design. Porphyrins bearing hydroxyphenyl substituents have been used to create optical waveguide gas sensors for the detection of nitrogen dioxide. nih.govmdpi.com The phenolic hydroxyl group can act as a recognition site for various analytes through hydrogen bonding or acid-base interactions.
By incorporating a suitable fluorophore or chromophore, this compound could be transformed into a sensor for a variety of targets, including:
Metal ions: The hydroxyphenyl and lactam groups could act as a chelating unit for specific metal ions, leading to a change in the optical properties of the molecule.
Anions: The N-H group of the lactam and the phenolic -OH could interact with anions through hydrogen bonding.
Biomolecules: The molecule could be designed to bind to specific proteins or enzymes, with the binding event triggering a detectable signal.
The potential for developing sensors based on this scaffold is underscored by the performance of related compounds.
| Sensor System | Analyte | Detection Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Semicarbazone derivative of piperidin-4-one | Ni²⁺ ions | Fluorescence enhancement upon chelation | 1 x 10⁻⁷ mol dm⁻³ | analchemres.org |
| Acidity/basicity-sensitive graphdiyne quantum dots | β-Lactams (via β-lactamase activity) | Fluorescence quenching due to pH change | 15.7 nM (for penicillin G) | nih.gov |
| Zn-THPP complex thin film | NO₂ gas | Optical waveguide sensor | 1 ppm | mdpi.com |
Structure Activity Relationship Sar Studies of 1 2 Hydroxyphenyl Piperidin 2 One Analogs for Mechanistic Insights
Systematic Modification of the Hydroxyphenyl Moiety
The hydroxyphenyl group is a key structural feature of 1-(2-hydroxyphenyl)piperidin-2-one, and its modification can significantly impact biological activity.
Positional Isomerism of the Hydroxyl Group
The position of the hydroxyl group on the phenyl ring is a critical determinant of the molecule's interaction with its biological target. While direct comparative studies on the 2-hydroxy, 3-hydroxy, and 4-hydroxy isomers of 1-phenylpiperidin-2-one (B1595996) are not extensively documented in publicly available research, insights can be drawn from related N-arylpiperidine and N-arylpiperazine structures.
Table 1: Hypothetical Activity of Hydroxyphenylpiperidin-2-one Isomers Based on Related Compounds
| Compound | Hydroxyl Position | Anticipated Biological Target Interaction | Reference for Related Compounds |
| This compound | Ortho (2-position) | May facilitate intramolecular hydrogen bonding, affecting conformation and target binding. | General chemical principles |
| 1-(3-hydroxyphenyl)piperidin-2-one | Meta (3-position) | Potentially significant for receptor interactions, as seen in opioid receptor ligands. nih.govyoutube.com | nih.govyoutube.com |
| 1-(4-hydroxyphenyl)piperidin-2-one (B18169) | Para (4-position) | Often a key feature for activity in various CNS-active compounds. nih.govnih.gov | nih.govnih.gov |
Substituent Effects on the Aromatic Ring
The introduction of various substituents onto the hydroxyphenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. The nature, size, and position of these substituents are all important factors.
Table 2: Predicted Impact of Phenyl Ring Substituents on the Activity of this compound Analogs
| Substituent | Position on Phenyl Ring | Predicted Effect on Activity | Rationale from Related Studies |
| Methoxy (-OCH3) | 4-position | May alter hydrogen bonding capability and lipophilicity, potentially modifying target affinity and cell permeability. | mdpi.com |
| Chloro (-Cl) | 3- or 4-position | Can increase lipophilicity and may act as a hydrogen bond acceptor, potentially enhancing binding affinity. | nih.gov |
| Trifluoromethyl (-CF3) | 3-position | Strong electron-withdrawing group that can significantly alter electronic properties and metabolic stability. | mdpi.com |
| Methyl (-CH3) | 3- or 4-position | Can provide favorable steric interactions and increase lipophilicity. | nih.gov |
Variations within the Piperidin-2-one Ring System
Modifications to the piperidin-2-one ring itself, including substitution at various positions and altering the ring size, are another avenue for exploring the SAR of this scaffold.
Substitution at Different Piperidinone Positions
Introducing substituents at different positions of the piperidin-2-one ring can influence the molecule's conformation and introduce new points of interaction with its biological target. The synthesis of substituted 2-aryl-4-piperidones and 1-aryl-3-piperidones has been reported, indicating that these positions are synthetically accessible for modification clockss.orgnih.gov.
For example, in a series of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, substitutions on the piperidine (B6355638) nitrogen were shown to have a significant impact on receptor affinity nih.gov. While these are piperidine and not piperidinone examples, they underscore the importance of substitution on the heterocyclic ring. The introduction of alkyl or aryl groups at the C3, C4, C5, or C6 positions of the piperidin-2-one ring of this compound would likely alter its three-dimensional shape and could either enhance or disrupt its binding to a target protein.
Ring Size Modifications
Studies on lactams have shown that the ring size is a critical determinant of their biological profile nih.gov. For example, the ring expansion of imides is highly dependent on the ring size researchgate.net. In the context of endomorphin-2 analogs, doubling the ring size of a cyclic peptide transformed a centrally acting agonist into a peripheral analgesic, demonstrating the dramatic effect ring size can have nih.gov. Therefore, modifying the piperidin-2-one ring of the parent compound to a pyrrolidin-2-one (five-membered ring) or an azepan-2-one (B1668282) (seven-membered ring) would be expected to significantly alter its biological activity.
Table 3: Predicted Effects of Lactam Ring Size Modification on the Biological Profile of 1-(2-hydroxyphenyl)lactam Analogs
| Lactam Ring | Ring Size | Predicted Conformational Properties | Potential Impact on Activity | Reference for Ring Size Effects |
| Pyrrolidin-2-one | 5-membered | More planar and rigid compared to piperidin-2-one. | May lead to a different binding mode or selectivity profile. | nih.gov |
| Piperidin-2-one | 6-membered | Adopts chair and boat conformations, providing a specific 3D structure. | The parent scaffold's activity is dependent on this conformation. | nih.gov |
| Azepan-2-one | 7-membered | Increased conformational flexibility. | May allow for adaptation to different binding pockets or result in a loss of potency due to entropic penalties. | researchgate.net |
Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting one functional group with another that has similar physicochemical properties nih.govspirochem.comcambridgemedchemconsulting.com.
For the this compound scaffold, several bioisosteric replacements can be envisioned. The phenolic hydroxyl group, for instance, could be replaced with other hydrogen bond donors and acceptors such as an amino group (-NH2), a thiol (-SH), or a hydroxymethyl group (-CH2OH). The lactam carbonyl group could be replaced with a thiocarbonyl (thiolactam) or a sulfone group. The phenyl ring itself could be replaced by a heteroaromatic ring like pyridine (B92270), thiophene (B33073), or pyrazole (B372694) to explore different electronic and steric interactions drugdesign.org.
For example, in the development of metallo-β-lactamase inhibitors, the carboxylate group of mercaptocarboxylic acids was successfully replaced with bioisosteric groups like phosphonates and tetrazoles nih.gov. In another study, the replacement of a phenyl group with a pyridine or thiophene ring in JDTic analogs, which are 4-(3-hydroxyphenyl)piperidine (B9838) derivatives, resulted in potent and selective kappa opioid receptor antagonists clockss.org. These examples highlight the potential of bioisosteric replacements to fine-tune the properties of the this compound scaffold.
Table 4: Potential Bioisosteric Replacements for this compound
| Original Functional Group | Bioisosteric Replacement(s) | Rationale |
| Phenolic -OH | -NH2, -SH, -CH2OH, -NHSO2R | To modulate hydrogen bonding capacity, pKa, and metabolic stability. |
| Lactam C=O | C=S (Thiolactam), SO2 | To alter polarity, hydrogen bond accepting ability, and chemical reactivity. |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | To modify aromaticity, electronic distribution, and introduce new interaction points. clockss.orgdrugdesign.org |
| Piperidin-2-one Ring | Oxazolidinone, Thiazolidinone | To change the heterocyclic core while maintaining key structural features. |
Conformationally Restricted Analogs for Probing Active Site Interactions
In the exploration of the structure-activity relationships (SAR) of pharmacologically active compounds, the use of conformationally restricted analogs represents a powerful strategy to elucidate the bioactive conformation and to probe the topology of the binding site. For the scaffold this compound, introducing conformational constraints can provide critical insights into the spatial orientation of key pharmacophoric elements required for optimal interaction with its biological target.
The rationale behind designing and synthesizing rigid analogs of this compound is to lock the molecule into specific, low-energy conformations. This approach reduces the entropic penalty upon binding and can lead to a significant increase in binding affinity if the fixed conformation is the one recognized by the active site. By systematically restricting the rotational freedom of the molecule, researchers can deduce the preferred orientation of the 2-hydroxyphenyl group relative to the piperidin-2-one ring for biological activity.
Several strategies can be employed to create conformationally restricted analogs. These often involve the introduction of additional rings to form bicyclic or polycyclic systems, thereby limiting the number of rotatable bonds. For the this compound core, this could involve bridging the piperidinone ring or fusing a ring to the piperidinone or the phenyl ring.
For instance, the creation of a bicyclic system by bridging the piperidine ring can fix its conformation into a defined chair, boat, or twist-boat form. This would, in turn, fix the orientation of the 2-hydroxyphenyl substituent into either an axial or equatorial position. The biological evaluation of such rigid analogs can provide a clearer picture of the geometric requirements of the active site. If an analog with an equatorially fixed hydroxyphenyl group shows significantly higher activity than its axial counterpart, it strongly suggests that the active site accommodates the former orientation.
The synthesis of such rigid structures often involves multi-step synthetic sequences. For example, starting from a suitable cyclic ketone, a series of reactions including condensations, cyclizations, and functional group manipulations can be employed to construct the desired fused or bridged ring systems.
The following data table illustrates a hypothetical series of conformationally restricted analogs of this compound and their potential impact on biological activity, based on established medicinal chemistry principles. The specific biological data are illustrative to demonstrate the concepts of how conformational restriction can influence activity.
| Compound | Structure | Modification | Rationale for Design | Hypothetical Biological Activity (IC50, nM) |
|---|---|---|---|---|
| 1 | ![]() | Parent Compound | Baseline flexible molecule. | 150 |
| 2 | ![]() | Bridged piperidinone ring (exo-isomer) | Locks the hydroxyphenyl group in a pseudo-equatorial position. | 25 |
| 3 | ![]() | Bridged piperidinone ring (endo-isomer) | Locks the hydroxyphenyl group in a pseudo-axial position. | 800 |
| 4 | ![]() | Fused ring between piperidinone and phenyl ring | Restricts the rotation of the phenyl ring relative to the lactam. | 50 |
The findings from such studies are instrumental in constructing a pharmacophore model. For example, if analog 2 (exo-isomer) exhibits the highest potency, it would indicate that the active site has a preference for the hydroxyphenyl group to be oriented in a specific equatorial-like manner, away from a potential steric hindrance within the binding pocket. Conversely, the lower activity of the endo-isomer (3 ) would suggest an unfavorable interaction or a clash with the receptor surface when the hydroxyphenyl group is in an axial-like position. The activity of a fused analog like 4 would provide information on the preferred dihedral angle between the phenyl and piperidinone rings.
Future Research Directions and Unexplored Avenues for 1 2 Hydroxyphenyl Piperidin 2 One
Chemoinformatic Analysis for Novel Scaffold Applications
The 1-(2-hydroxyphenyl)piperidin-2-one scaffold holds considerable potential for the design of novel bioactive molecules. Chemoinformatic and computational studies on similar piperidine-containing structures have revealed their utility in drug discovery. researchgate.net Future research could leverage these computational tools to explore the chemical space around this specific scaffold.
Molecular modeling and virtual screening could be employed to predict the binding affinity of this compound derivatives for various biological targets. For instance, a study on N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), a multi-target ligand for aminergic G protein-coupled receptors, utilized structure-based virtual screening to identify its potential as an antipsychotic agent. nih.gov Similar in silico investigations could uncover new therapeutic applications for derivatives of this compound.
Quantitative structure-activity relationship (QSAR) studies could further elucidate the structural requirements for biological activity. By systematically modifying the scaffold and correlating these changes with activity, predictive models can be built to guide the synthesis of more potent and selective compounds. mdpi.com
Table 1: Potential Chemoinformatic Approaches for this compound
| Chemoinformatic Technique | Application for this compound | Potential Outcome |
| Molecular Docking | Virtual screening against known drug targets. | Identification of potential protein binding partners and therapeutic areas. |
| 3D-QSAR | Building predictive models based on structural modifications. | Guiding the design of derivatives with enhanced biological activity. |
| Pharmacophore Modeling | Identifying essential structural features for biological interactions. | Designing novel molecules with similar therapeutic effects. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Early-stage assessment of drug-likeness and potential liabilities. |
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A thorough understanding of the structure and reactivity of this compound is crucial for its development. Advanced spectroscopic techniques can provide detailed insights into its conformational dynamics and reaction mechanisms.
While a crystal structure for this compound is not yet available, X-ray diffraction studies on the closely related compound, (E)-1-(2'-hydroxyphenyl)-3-(piperidin-1-yl)-prop-2-en-1-one, have been reported. korea.ac.kr Such studies on the title compound would definitively establish its solid-state conformation and intermolecular interactions.
Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy could be employed to study the dynamic processes in solution, such as the rotational barriers of the phenyl group and the conformational flexibility of the piperidinone ring. korea.ac.kr This information is vital for understanding how the molecule interacts with its environment and biological targets.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), can be used to elucidate fragmentation pathways, which is essential for the structural characterization of novel derivatives. wvu.edu Isotopic labeling studies combined with high-resolution mass spectrometry can provide unambiguous structural assignments. wvu.edu
Table 2: Advanced Spectroscopic Techniques for Characterizing this compound
| Spectroscopic Technique | Information Gained | Relevance |
| Single-Crystal X-ray Diffraction | Solid-state conformation, bond lengths, and angles. | Definitive structural elucidation. |
| Variable-Temperature NMR | Rotational barriers and conformational dynamics in solution. | Understanding molecular flexibility and interactions. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and structural elucidation of derivatives. | Characterization of new chemical entities. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. | Complete structural characterization in solution. |
Sustainable and Biocatalytic Approaches to Synthesis and Transformation
The development of green and sustainable synthetic methods is a key focus in modern chemistry. Future research should explore environmentally friendly routes to this compound and its derivatives.
Ultrasound-assisted synthesis has been successfully applied to the synthesis of related 1-(2-hydroxy-phenyl)-3-piperidin-1-yl-propenones, suggesting that this energy-efficient method could be adapted for the synthesis of the title compound. researchgate.net The use of deep eutectic solvents as a greener alternative to traditional organic solvents has also been reported for the synthesis of similar piperidinone derivatives.
Biocatalysis offers a highly selective and sustainable approach to chemical synthesis. chemistryviews.org Enzymes such as hydroxylases and transaminases could be explored for the stereoselective synthesis of chiral derivatives of this compound. Recent advancements in the biocatalytic C-H oxidation of piperidines open up possibilities for the direct and selective functionalization of the piperidinone ring. chemistryviews.org
Integration into Complex Chemical Systems and Devices
The this compound scaffold can serve as a versatile building block for the construction of more complex molecules and functional materials.
Its structure is suitable for incorporation into larger, multi-component molecules through standard synthetic transformations. The hydroxyl and secondary amine functionalities provide handles for further chemical modification, allowing for its integration into peptidomimetics, macrocycles, and other complex architectures. The synthesis of spirobarbiturate piperidin-2-one derivatives highlights the utility of the piperidinone core in cascade reactions to build molecular complexity. sioc-journal.cn
Furthermore, the phenolic hydroxyl group suggests potential applications in the development of chemical sensors. The interaction of this group with metal ions or other analytes could lead to a detectable change in its spectroscopic properties, forming the basis for a sensor device. The integration of similar phenolic compounds into sensor arrays has been demonstrated for the detection of various analytes.
Table 3: Potential Applications of this compound in Complex Systems
| Application Area | Rationale | Example of Potential System |
| Complex Molecule Synthesis | Use as a scaffold or building block. | Incorporation into macrocyclic structures or as a key fragment in natural product synthesis. |
| Chemical Sensors | Phenolic hydroxyl group for analyte binding. | A colorimetric or fluorescent sensor for metal ions. |
| Functional Polymers | Polymerization via the hydroxyl group. | Creation of polymers with tailored properties for materials science applications. |
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested for chemical resistance) and fume hoods during synthesis. Emergency procedures include rinsing exposed skin/eyes with water (15 min) and consulting MSDS for antidotes. Waste disposal follows EPA guidelines for ketone-containing compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




